molecular formula C12H16S B14112153 Isopropyl(2-vinylbenzyl)sulfane

Isopropyl(2-vinylbenzyl)sulfane

Katalognummer: B14112153
Molekulargewicht: 192.32 g/mol
InChI-Schlüssel: BYZWZZYQRNAXOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isopropyl(2-vinylbenzyl)sulfane is an organic compound that features a sulfane group bonded to an isopropyl group and a vinylbenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl(2-vinylbenzyl)sulfane typically involves the reaction of 2-vinylbenzyl chloride with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and distillation to ensure the compound meets the required purity standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

Isopropyl(2-vinylbenzyl)sulfane can undergo various types of chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The vinyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted vinylbenzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Isopropyl(2-vinylbenzyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of Isopropyl(2-vinylbenzyl)sulfane involves its interaction with various molecular targets. The sulfane group can participate in redox reactions, influencing cellular redox states and modulating enzyme activities. The vinylbenzyl group can interact with biological macromolecules, potentially affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Vinylbenzyl chloride: Similar structure but lacks the sulfane group.

    Isopropyl mercaptan: Contains the isopropyl and sulfane groups but lacks the vinylbenzyl group.

    Vinyl sulfones: Similar vinyl group but different sulfur oxidation state.

Eigenschaften

Molekularformel

C12H16S

Molekulargewicht

192.32 g/mol

IUPAC-Name

1-ethenyl-2-(propan-2-ylsulfanylmethyl)benzene

InChI

InChI=1S/C12H16S/c1-4-11-7-5-6-8-12(11)9-13-10(2)3/h4-8,10H,1,9H2,2-3H3

InChI-Schlüssel

BYZWZZYQRNAXOJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)SCC1=CC=CC=C1C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.